2,4-Dimethyl-1-penten-3-ol

Description

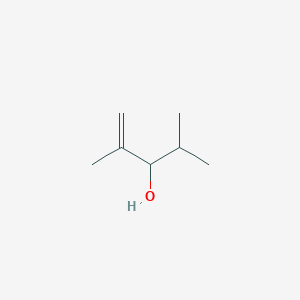

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h6-8H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLSOADTNMPXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941567 | |

| Record name | 2,4-Dimethylpent-1-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-54-5 | |

| Record name | 2,4-Dimethyl-1-penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpent-1-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethyl 1 Penten 3 Ol and Structural Analogs

Conventional Synthetic Routes

Conventional approaches to the synthesis of pentenols, including 2,4-dimethyl-1-penten-3-ol, rely on well-established organic reactions. These methods are often straightforward and utilize readily available starting materials.

Grignard Reaction-Based Approaches to Pentenols

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of alcohols. wikipedia.orgbyjus.com The general principle involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of pentenols, this can be adapted in several ways. For instance, the reaction of a vinyl Grignard reagent with a ketone or an alkyl Grignard reagent with an α,β-unsaturated aldehyde can yield the desired pentenol structure. The versatility of the Grignard reaction allows for the synthesis of primary, secondary, and tertiary alcohols by selecting the appropriate carbonyl compound. byjus.com For example, reacting a Grignard reagent with formaldehyde (B43269) produces a primary alcohol, with other aldehydes yields secondary alcohols, and with ketones results in tertiary alcohols. byjus.com

A general representation of a Grignard reaction for the synthesis of a pentenol is as follows:

Reactants: An appropriate Grignard reagent and a carbonyl compound.

Conditions: Anhydrous conditions are crucial as Grignard reagents are strong bases and will react with water. wikipedia.orgbyjus.com Diethyl ether or tetrahydrofuran (B95107) are common solvents. wikipedia.org

Mechanism: The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom nucleophilic. wikipedia.org This nucleophilic carbon attacks the electrophilic carbonyl carbon. The reaction typically proceeds through a six-membered ring transition state. wikipedia.org

Hydration and Rearrangement Strategies for Unsaturated Alcohols

The hydration of alkenes is a fundamental method for preparing alcohols. byjus.com This process involves the addition of water across the double bond of an alkene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. libretexts.org

In the context of synthesizing specific unsaturated alcohols, the starting alkene's structure is critical. The regioselectivity of the hydration reaction often follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. khanacademy.org However, a significant consideration in these reactions is the potential for carbocation rearrangements. khanacademy.orgmasterorganicchemistry.com If the initial carbocation formed during the reaction can rearrange to a more stable carbocation (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift, a mixture of products may be obtained. khanacademy.orgmasterorganicchemistry.com

Dehydration of more complex alcohols can also be a route to unsaturated alcohols, though this is an elimination reaction. The conditions for dehydration, such as temperature and acid catalyst, can influence the product distribution, including the potential for rearrangements. libretexts.org

Hydroformylation and Selective Reduction Protocols in Olefinic Alcohol Synthesis

Hydroformylation, also known as the oxo process, is a significant industrial process for the production of aldehydes from alkenes. byjus.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically using a cobalt or rhodium catalyst. nih.govresearchgate.net The resulting aldehyde can then be selectively reduced to the corresponding alcohol.

This two-step sequence of hydroformylation followed by reduction provides a versatile method for synthesizing olefinic alcohols. researchgate.net The regioselectivity of the hydroformylation step is a key factor, determining whether a linear or branched aldehyde is formed. nih.gov Subsequent reduction of the aldehyde to the alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

A more direct approach is reductive hydroformylation, where the hydroformylation and subsequent hydrogenation of the aldehyde to the alcohol occur in a single pot. organic-chemistry.orgrsc.org This can be achieved using a single catalyst capable of facilitating both transformations or by employing two different catalysts in a tandem reaction. researchgate.net

Advanced Stereoselective Synthesis of 2,4-Dimethyl-1-penten-3-ol and Related Chiral Pentenols

The presence of a stereocenter in 2,4-dimethyl-1-penten-3-ol and related chiral pentenols necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. These advanced techniques are crucial for producing enantiomerically pure compounds, which is often a requirement in fields such as pharmaceuticals and materials science.

Chiral Auxiliary and Asymmetric Catalysis in α,β-Unsaturated Alcohol Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com In the synthesis of α,β-unsaturated alcohols, a chiral auxiliary can be attached to the starting material to control the facial selectivity of a nucleophilic addition or other bond-forming reactions. researchgate.net For instance, oxazolidinone auxiliaries, popularized by David Evans, are effective in directing aldol (B89426) reactions and alkylations to form chiral alcohols.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Various asymmetric catalytic methods have been developed for the synthesis of α,β-unsaturated alcohols. These include:

Asymmetric Aldol Reactions: Chiral catalysts, such as proline and its derivatives, can catalyze the enantioselective aldol reaction between aldehydes and ketones to produce β-hydroxy carbonyl compounds, which can be precursors to α,β-unsaturated alcohols. mdpi.com

Asymmetric Transfer Hydrogenation: The enantioselective reduction of α,β-unsaturated ketones can yield chiral allylic alcohols. mdpi.com

Copper Hydride (CuH)-Catalyzed Reductions: CuH-catalyzed asymmetric 1,4-reduction of α,β-unsaturated carbonyl compounds is a well-established method for producing optically active ketones and esters. nih.gov More recently, this has been extended to the asymmetric reduction of α,β-unsaturated carboxylic acids to yield β-chiral aldehydes, which can be further reduced to the corresponding alcohols. nih.gov

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of the auxiliary, which is later removed. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | Catalytic amounts of the chiral source are required. |

Palladium-Catalyzed Cross-Coupling and Functionalization of Unsaturated Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild and efficient ways to construct complex molecules. libretexts.org Several palladium-catalyzed reactions are particularly relevant to the synthesis of unsaturated systems like 2,4-dimethyl-1-penten-3-ol and its analogs.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. It can be used to form carbon-carbon bonds in the synthesis of complex alkenes.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base. This can be a powerful method for constructing substituted alkenes.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org The resulting enyne can then be selectively reduced to an alkene.

These cross-coupling reactions can be made stereoselective by using chiral ligands on the palladium catalyst. The functionalization of unsaturated systems using palladium catalysis can also be a route to chiral pentenols. For example, palladium-catalyzed allylic substitution reactions can introduce functionality at the allylic position of an alkene with stereochemical control.

| Reaction | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | C-C |

| Heck Reaction | Unsaturated halide + Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | C-C (sp-sp2) |

Olefin Metathesis and Cyclization Approaches in the Synthesis of Substituted Pentenols

The synthesis of substituted pentenols, including structural analogs of 2,4-dimethyl-1-penten-3-ol, can be approached through advanced catalytic methods such as olefin metathesis and various cyclization strategies. These methodologies provide powerful tools for the formation of carbon-carbon double bonds and cyclic structures, respectively.

Olefin Metathesis:

Olefin metathesis is a catalytic reaction that facilitates the cleavage and reformation of carbon-carbon double bonds. iupac.orgmdpi.com While ring-closing metathesis (RCM) is widely employed for the synthesis of cyclic molecules, cross-metathesis (CM) is particularly relevant for the synthesis of acyclic structures like substituted pentenols. sigmaaldrich.com Cross-metathesis involves the reaction of two different olefins to create new olefin products. organic-chemistry.org For instance, a substituted allylic alcohol could be reacted with a simple olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst) to yield a more complex, substituted acyclic alcohol. acs.org

The primary challenge in cross-metathesis is controlling the selectivity, as the reaction can statistically lead to a mixture of homodimerized and cross-coupled products. organic-chemistry.org However, modern catalysts have been developed to favor the desired cross-product, particularly when the electronic and steric properties of the reacting olefins are distinct. acs.org Research has demonstrated the successful Z-selective cross-metathesis of various allylic-substituted olefins, including precursors to allylic alcohols, showcasing the potential of this method for constructing specific stereoisomers. rsc.org

Key factors influencing the outcome of cross-metathesis for allylic alcohol synthesis include the choice of catalyst, solvent, and reaction conditions to suppress side reactions like double bond isomerization. rsc.orgresearchgate.net

Table 1: Overview of Olefin Metathesis Types in Organic Synthesis

| Metathesis Type | Description | Typical Application | Byproduct Example |

| Cross-Metathesis (CM) | Intermolecular exchange of substituents between two different acyclic olefins. | Synthesis of functionalized acyclic olefins (e.g., substituted allylic alcohols). | Ethene |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Synthesis of 5- to 30-membered rings. | Ethene |

| Ring-Opening Metathesis Polymerization (ROMP) | Conversion of a cyclic olefin into an unsaturated polymer. | Production of specialty polymers. | None |

Cyclization Approaches:

While 2,4-dimethyl-1-penten-3-ol is an acyclic molecule, the study of cyclization reactions involving its structural analogs, particularly divinyl carbinols, is crucial in synthetic chemistry. The Nazarov cyclization is a prominent example, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. This reaction can also be initiated from divinyl carbinol (allylic alcohol) substrates, which generate the necessary pentadienyl cation intermediate upon ionization. This pathway is a key method for constructing five-membered carbocycles (cyclopentenones).

The process typically involves:

Activation of the divinyl carbinol with a Lewis or Brønsted acid.

Formation of a pentadienyl cation.

A 4π conrotatory electrocyclization to form an oxyallyl cation.

Elimination or trapping of the cation to yield the final cyclopentenone product.

The efficiency and selectivity of the Nazarov cyclization are highly dependent on the substitution pattern of the pentenol precursor and the reaction conditions employed.

Process Optimization and Scalability Considerations for 2,4-Dimethyl-1-penten-3-ol Synthesis

The most direct and industrially viable synthetic route to 2,4-dimethyl-1-penten-3-ol is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde. The optimization and scaling of this process require careful consideration of reaction conditions, safety, and economic viability.

Core Synthesis Reaction:

Reactants: Isobutyraldehyde and Vinylmagnesium Bromide.

Reaction: The vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde.

Workup: Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 2,4-dimethyl-1-penten-3-ol. libretexts.org

Process Optimization:

Optimizing the Grignard synthesis focuses on maximizing yield and purity while ensuring operational safety. Key parameters include:

Solvent Selection: Ether solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. adichemistry.com For industrial scale, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is often preferred as it is considered a greener solvent and can lead to enhanced chemo- and stereoselectivity while reducing certain byproducts. gordon.edu

Temperature Control: The Grignard reaction is highly exothermic. Precise temperature control is critical to prevent side reactions and ensure safety. Cryogenic conditions (e.g., -40°C) can sometimes be employed to enhance selectivity in complex additions.

Reagent Addition: Slow, controlled addition of one reagent to the other is necessary to manage the reaction exotherm. In a large-scale batch process, this can lead to long processing times.

Minimizing Impurities: Side reactions in Grignard synthesis can include enolization of the aldehyde and Wurtz coupling. Optimization aims to find conditions that favor the desired 1,2-addition over these competing pathways. gordon.edu

Scalability Considerations:

Transitioning the synthesis from laboratory to industrial scale introduces significant challenges that must be addressed for a safe, efficient, and reproducible process.

Thermal Management: The surface-area-to-volume ratio decreases dramatically as reactor size increases. This makes heat dissipation a primary concern. A reaction that is easily controlled in a lab flask can become a dangerous runaway reaction in a large vessel if the heat of reaction is not managed effectively with appropriate cooling systems.

Mixing Efficiency: Ensuring homogenous mixing in large reactors is difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation and reduced yields.

Material Handling and Safety: Handling large quantities of pyrophoric Grignard reagents and volatile, flammable ether solvents requires specialized equipment and stringent safety protocols.

Table 2: Comparison of Batch vs. Continuous Processing for Grignard Synthesis

| Parameter | Batch Processing | Continuous (CSTR) Processing |

| Reaction Volume | Large (e.g., 2000 L) | Small, steady-state volume (e.g., 22 L) |

| Thermal Control | Difficult; high risk of exotherm | Excellent; rapid heat dissipation |

| Impurity Profile | Higher potential for byproduct formation | Substantially reduced impurities |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to minimized reaction volume |

| Process Control | Variable conditions during addition phase | Rapid achievement of steady-state control |

| Process Mass Intensity (PMI) | Higher | Potential for significant reduction (e.g., 30%) gordon.edu |

Chemical Reactivity and Mechanistic Pathways of 2,4 Dimethyl 1 Penten 3 Ol

Mechanistic Studies of Hydroxyl and Olefinic Functional Group Transformations

The hydroxyl and olefinic functionalities are the primary sites of reactivity in 2,4-dimethyl-1-penten-3-ol, engaging in a variety of ionic reaction mechanisms.

The pentenol scaffold of 2,4-dimethyl-1-penten-3-ol features both a nucleophilic hydroxyl group and an electron-rich double bond susceptible to electrophilic attack.

Electrophilic Addition: The carbon-carbon double bond in 2,4-dimethyl-1-penten-3-ol is reactive towards electrophiles. In an acidic medium, an electrophile (E⁺) attacks the less substituted carbon of the double bond (C-1), leading to the formation of a more stable tertiary carbocation at C-2. This carbocation is then attacked by a nucleophile (Nu⁻). For instance, the addition of hydrogen halides (H-X) proceeds via this mechanism. The hydrogen ion (H⁺) acts as the electrophile, adding to the C-1 position, while the halide ion (X⁻) acts as the nucleophile, attacking the resulting carbocation at C-2. libretexts.org

Hydroboration-Oxidation: This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond. Borane (BH₃) acts as an electrophile, adding to the less sterically hindered C-1 of the double bond. redalyc.orgscielo.org.bo Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding 2,4-dimethylpentane-1,3-diol. This process is notable for its regioselectivity, which is opposite to that of acid-catalyzed hydration. libretexts.org

Nucleophilic Reactions of the Hydroxyl Group: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. evitachem.com It can attack electrophilic centers, such as the carbon atom in an acyl chloride or an alkyl halide, leading to the formation of esters or ethers, respectively. In acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), facilitating substitution or elimination reactions.

Table 1: Key Reaction Mechanisms of 2,4-Dimethyl-1-penten-3-ol

| Reaction Type | Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| Electrophilic Addition (e.g., HBr) | HBr | Tertiary Carbocation | Halohydrin |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Alkylborane | Diol (Anti-Markovnikov) |

The oxidation and reduction of unsaturated alcohols like 2,4-dimethyl-1-penten-3-ol can selectively target either the double bond or the hydroxyl group, depending on the reagents and conditions used.

Oxidation: As a secondary alcohol, the hydroxyl group of 2,4-dimethyl-1-penten-3-ol can be oxidized to a ketone. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are effective for this transformation, yielding 2,4-dimethyl-1-penten-3-one without affecting the double bond. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can cleave the double bond, leading to the formation of smaller carbonyl compounds.

Reduction: The reduction of α,β-unsaturated carbonyl compounds to allylic alcohols is a well-established transformation. tcichemicals.com The Luche reduction, using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃), is highly selective for the 1,2-reduction of the carbonyl group in α,β-unsaturated ketones to afford allylic alcohols. tcichemicals.com While 2,4-dimethyl-1-penten-3-ol is already an allylic alcohol, its oxidized ketone counterpart can be reduced back using this method. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) will typically reduce the carbon-carbon double bond, yielding the saturated alcohol, 2,4-dimethyl-3-pentanol. libretexts.org Using a Raney Ni-Al alloy in aqueous media has also been shown to reduce α,β-unsaturated ketones primarily to the corresponding alcohol. lew.ro

Acid-catalyzed rearrangements are characteristic reactions of propargyl alcohols, which are structurally related to allylic alcohols. The Meyer-Schuster and Rupe-Kambli rearrangements convert tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgdrugfuture.com

Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgmdpi.com The mechanism proceeds through the protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final enone or enal product. core.ac.uk The rate-determining step is the 1,3-shift of the protonated hydroxy group. wikipedia.org

Rupe-Kambli Rearrangement: A competing reaction for tertiary alcohols with a terminal alkyne group is the Rupe rearrangement. wikipedia.orgdrugfuture.com Instead of the expected aldehyde from a Meyer-Schuster pathway, this reaction yields an α,β-unsaturated methyl ketone. wikipedia.org The mechanism involves dehydration to form an enyne intermediate, which is then hydrated to give the ketone product. core.ac.uk The Rupe rearrangement is often favored over the Meyer-Schuster pathway due to lower energetic requirements. core.ac.uk While 2,4-dimethyl-1-penten-3-ol is an allylic, not a propargylic, alcohol, these rearrangement mechanisms highlight the complex pathways available to unsaturated alcohols under acidic conditions.

Table 2: Comparison of Meyer-Schuster and Rupe-Kambli Rearrangements

| Feature | Meyer-Schuster Rearrangement | Rupe-Kambli Rearrangement |

|---|---|---|

| Substrate | Secondary or Tertiary Propargyl Alcohols | Tertiary Propargyl Alcohols (Terminal Alkyne) |

| Catalyst | Acid (Brønsted or Lewis) core.ac.uk | Strong Acid wikipedia.org |

| Key Intermediate | Allenol core.ac.uk | Enyne core.ac.uk |

| Product | α,β-Unsaturated Ketone or Aldehyde wikipedia.org | α,β-Unsaturated Methyl Ketone wikipedia.org |

Radical Reaction Pathways and Fragmentation Dynamics

Unsaturated alcohols are susceptible to radical-initiated reactions, particularly in atmospheric chemistry and combustion processes. These pathways involve the formation of radical intermediates that can undergo various subsequent reactions.

Radical intermediates of unsaturated alcohols can be generated through reactions with atmospheric oxidants like hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals. nih.govrsc.org For an unsaturated alcohol, the reaction with •OH radicals can proceed via H-atom abstraction from a C-H bond or the O-H bond, or via addition of the •OH radical to the C=C double bond. acs.org

Studies on structurally similar unsaturated alcohols show that the addition of the radical to the double bond is a major pathway. nih.govmdpi.com For example, in the reaction of linalool (B1675412) with •OH radicals, addition to the more substituted double bond accounts for a significant portion of the total reaction. nih.gov The resulting alkoxy radicals can then undergo further reactions, including decomposition or isomerization. The stability of the leaving radical groups, influenced by substituents like methyl groups, can direct the bond cleavage patterns. rsc.org

The oxidation of unsaturated alcohols can lead to the formation of hydroperoxyalkyl radicals (QOOH), which can then cyclize to form substituted oxetanes (four-membered cyclic ethers). nih.govacs.org The resulting oxetanyl radicals can undergo unimolecular decomposition through ring-opening reactions. nih.govosti.gov

Studies on 2,4-dimethyloxetanyl radicals, which are structurally related to potential cyclization products of 2,4-dimethyl-1-penten-3-ol oxidation products, show that these radicals decompose via C-C or C-O bond scission. nih.govacs.org The specific fragmentation pathway and the resulting products depend on the position of the radical center on the oxetane (B1205548) ring. nih.gov For instance, the 2,4-dimethyloxetan-2-yl radical primarily decomposes to propene and an acetyl radical. nih.gov These ring-opening reactions are often exothermic and compete with bimolecular reactions with O₂, playing a crucial role in combustion chemistry. nsf.gov

Table 3: Decomposition Products of 2,4-Dimethyloxetanyl Radicals

| Radical Intermediate | Major Decomposition Products |

|---|---|

| 2,4-dimethyloxetan-1-yl | Acetaldehyde + Allyl radical |

| 2,4-dimethyloxetan-2-yl | Propene + Acetyl radical |

| 2,4-dimethyloxetan-3-yl | 3-Butenal + Methyl radical |

Source: Unimolecular Reactions of 2,4-Dimethyloxetanyl Radicals nih.gov

Theoretical and Computational Approaches to Elucidating Reaction Mechanisms of 2,4-Dimethyl-1-penten-3-ol and Related Isomers

Theoretical and computational chemistry provide powerful tools for investigating the complex reaction mechanisms of organic molecules at a fundamental level. In the context of C7H14O isomers like 2,4-dimethyl-1-penten-3-ol, these methods are crucial for understanding their formation and subsequent reactions in environments such as combustion and atmospheric chemistry. Computational studies offer insights into reaction pathways, transition states, and kinetics that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations of Potential Energy Surfaces and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) for a given reaction. The PES represents the energy of a molecule as a function of its geometry, and it provides a landscape of all possible reaction pathways, including intermediates and transition states.

Detailed computational studies have been performed on the unimolecular reactions of 2,4-dimethyloxetanyl radicals, which are key intermediates in the oxidation of n-pentane and can lead to the formation of various C7H14O isomers. scribd.comscribd.com These studies often employ high-level ab initio methods to achieve high accuracy. For instance, stationary point energy calculations are frequently conducted using coupled-cluster methods, such as CCSD(T)-F12, with large basis sets like cc-pVTZ-F12. scribd.comscribd.com The geometries of reactants, intermediates, transition states, and products are typically optimized using density functional theory (DFT) methods, for example, ωB97XD/6-311++G(d,p).

The exploration of these potential energy surfaces is often automated using specialized software like KinBot, which systematically searches for reaction pathways originating from a given molecule. scribd.comscribd.com For the 2,4-dimethyloxetanyl radicals, these explorations have revealed complex networks of reactions including ring-opening, hydrogen transfer, and β-scission. scribd.com

One significant pathway involves the ring-opening of the 2,4-dimethyloxetan-3-yl radical to form a pent-2-en-4-oxy radical. scribd.com A subsequent, lower-energy pathway is a hydrogen transfer from the first carbon to the oxy radical through a six-membered transition state, which forms the 1-penten-4-ol-3-yl radical. scribd.com The only subsequent pathway identified for this radical is an OH migration to form the 1-penten-3-ol-4-yl radical, which must overcome a significant energy barrier. scribd.com

Table 1: Calculated Energy Barriers for Selected Reaction Steps

| Reactant/Intermediate | Product | Barrier Height (kcal/mol) |

|---|---|---|

| 1-penten-4-ol-3-yl radical | 1-penten-3-ol-4-yl radical | 27.5 |

| 2,4-dimethyloxetan-3-yl radical | pent-2-en-4-oxy radical (C-O bond scission) | 20 |

| 2-methyloxetanyl radical | but-2-en-3-oxy radical (C-O bond scission) | 20.5 |

This table presents selected calculated energy barriers for elementary reaction steps involving radicals related to the formation of C7H14O isomers. Data sourced from computational studies. scribd.com

These calculations demonstrate that the formation of specific isomers is controlled by the relative heights of the energy barriers for competing pathways. The potential energy surfaces show that crossover reactions to species like 2-methyltetrahydrofuran-5-yl and pentanonyl isomers are also possible. scribd.comscribd.com

Kinetic Modeling and Rate Coefficient Determination for Gas-Phase Reactions

Following the characterization of the potential energy surface, kinetic modeling is employed to calculate temperature- and pressure-dependent rate coefficients for the identified reaction pathways. A common and robust method for this is master equation modeling. scribd.com

For the unimolecular reactions of 2,4-dimethyloxetanyl radicals, rate coefficients have been computed over a wide range of conditions, typically from 300 to 1000 K and 0.01 to 100 atm. scribd.com The master equations are assembled and solved using codes like MESS (Master Equation Solver for Multi-Energy Well Reactions). scribd.com These models incorporate the energies of all stationary points (wells and transition states) and molecular properties like vibrational frequencies and rotational constants, which are obtained from the preceding quantum chemical calculations.

The outcomes of these kinetic models provide detailed insights into the dominant reaction channels under different conditions. For the diastereomers of the 2,4-dimethyloxetan-3-yl radical at atmospheric pressure, a "well-skipping" reaction that proceeds directly to the 1-penten-4-ol-3-yl radical is favored across the entire temperature range, being about two orders of magnitude faster than the stepwise reaction that forms the 2-penten-4-oxy intermediate. scribd.com

Furthermore, the calculations reveal that at temperatures between 900 and 1000 K, the rate coefficient for a reaction pathway that produces 2-butenal and a methyl radical begins to overtake the rate for the formation of the 1-penten-4-ol-3-yl radical. scribd.com The rate coefficients for the ring-opening of the tertiary 2,4-dimethyloxetanyl radicals are found to be approximately an order of magnitude lower than those for the primary and secondary radicals. scribd.com

While direct theoretical kinetic studies on the gas-phase reactions of 2,4-dimethyl-1-penten-3-ol are not prominently featured in the reviewed literature, experimental and theoretical rate coefficients have been determined for the ozonolysis of related unsaturated alcohols, such as 1-penten-3-ol (B1202030). For example, the absolute rate coefficient for the gas-phase reaction of ozone with 1-penten-3-ol was determined to be (1.64 ± 0.15) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 293 K. Such experimental data are invaluable for benchmarking and refining theoretical models, including structure-activity relationships (SARs) used to predict reactivity.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,4-Dimethyl-1-penten-3-ol |

| 2,4-dimethyloxetanyl radical |

| 1-penten-3-yl-4-ol |

| 1-penten-3-ol-4-yl |

| 1-penten-4-ol-3-yl radical |

| 2,4-dimethyloxetan-3-yl radical |

| 2-butenal |

| 2-methyloxetanyl radical |

| 2-methyltetrahydrofuran-5-yl |

| Acetaldehyde |

| Acetyl |

| Allyl |

| but-2-en-1-ol-4-yl radical |

| but-2-en-3-oxy radical |

| Methyl radical |

| n-pentane |

| pent-2-en-4-oxy radical |

| pentanonyl isomer |

Derivatization and Functional Group Interconversions of 2,4 Dimethyl 1 Penten 3 Ol

Modification of the Hydroxyl Functionality

The secondary hydroxyl (-OH) group on the third carbon is a primary site for chemical modification. Reactions at this position can alter the molecule's polarity, volatility, and subsequent reactivity. Key transformations include oxidation and substitution reactions like esterification and etherification. vulcanchem.com

Oxidation: The secondary alcohol can be oxidized to yield a ketone. This transformation is a fundamental reaction in organic synthesis for the creation of carbonyl compounds. The specific product of oxidizing 2,4-Dimethyl-1-penten-3-ol is 2,4-dimethyl-1-penten-3-one. The choice of oxidizing agent is critical to ensure the selective conversion of the alcohol without affecting the alkene moiety.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides) to form esters. vulcanchem.com Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis. These reactions are significant as they can change the molecule's physical properties, such as its fragrance profile, making derivatives useful in the perfume industry. vulcanchem.comgoogle.com

| Reaction Type | Reagent Class | Resulting Functional Group | Example Product |

|---|---|---|---|

| Oxidation | Oxidizing Agents (e.g., Chromium-based reagents, PCC) | Ketone | 2,4-Dimethyl-1-penten-3-one |

| Esterification | Carboxylic Acids or Acyl Chlorides | Ester | Varies based on acyl group |

| Etherification | Alkyl Halides (with base) | Ether | Varies based on alkyl group |

Chemical Transformations of the Alkene Moiety

The carbon-carbon double bond (C=C) between the first and second carbons provides another site for chemical transformations, primarily through addition reactions. solubilityofthings.com These reactions can saturate the molecule or introduce new functional groups.

Hydrogenation: The alkene can undergo catalytic hydrogenation to form the corresponding saturated alcohol. This reaction converts the double bond into a single bond, yielding 2,4-dimethyl-3-pentanol. google.com This process is valuable for producing saturated analogs with different physical and chemical properties.

Addition Reactions: The double bond is susceptible to electrophilic addition. For example, the addition of hydrogen halides (HX) or water (hydration) can occur across the double bond. Acid-catalyzed hydration, following Markovnikov's rule, would be expected to add a hydroxyl group to the more substituted carbon, though in this specific structure, the primary functional group is already an alcohol.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | 2,4-Dimethyl-3-pentanol | Produces the saturated alcohol analog. google.com |

| Addition | Electrophiles (e.g., H₂O/H⁺, HX) | Varies (e.g., diols, haloalcohols) | Introduces new functional groups. solubilityofthings.com |

Strategic Derivatization for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new substance with properties better suited for a specific purpose. This is a common strategy in both chemical analysis and synthesis. researchgate.net

For Analytical Applications: In analytical chemistry, particularly for methods like gas chromatography (GC), derivatization is employed to enhance the analyte's properties for separation and detection. researchgate.netacs.org Compounds with polar functional groups like alcohols can exhibit poor peak shape and thermal instability in GC systems. acs.org Converting the hydroxyl group into a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or an acetyl ester, can significantly improve chromatographic performance. acs.org This process makes quantitative and qualitative analysis more reliable and sensitive. researchgate.net

For Synthetic Applications: As a building block in organic synthesis, 2,4-Dimethyl-1-penten-3-ol and its derivatives are valuable intermediates. For instance, derivatives of this compound have been utilized in the synthesis of complex norbornane (B1196662) structures that are valuable as fragrance components in the perfume industry. google.com It has also been used as a proton source in diastereoselective coupling reactions with acrylate (B77674) derivatives, highlighting its utility in controlling stereochemistry in complex synthetic pathways. lookchem.com The ability to selectively react at either the hydroxyl or alkene group allows for multi-step synthetic strategies to build more complex molecular architectures. solubilityofthings.com

| Application Area | Purpose of Derivatization | Example Derivative Type | Specific Use |

|---|---|---|---|

| Analytical Chemistry (GC) | Increase volatility, improve peak shape and thermal stability. researchgate.netacs.org | Silyl ethers, esters (e.g., acetates) | Enhanced detection and quantification of the analyte. acs.org |

| Synthetic Chemistry | Serve as a chemical intermediate or building block. solubilityofthings.com | Norbornane adducts | Synthesis of novel compounds for the perfume industry. google.com |

| Synthetic Chemistry | Control stereochemistry in subsequent reactions. | The parent alcohol itself | Acts as a proton source in diastereoselective coupling. lookchem.com |

Advanced Synthetic Applications of 2,4 Dimethyl 1 Penten 3 Ol

Utility as a Versatile Building Block in Complex Organic Synthesis

2,4-Dimethyl-1-penten-3-ol serves as a useful intermediate and building block in the synthesis of more complex organic molecules. The presence of two reactive functional groups—a secondary allylic alcohol and a vinylic group—defines its synthetic utility. The hydroxyl group can act as a nucleophile or be targeted for esterification and oxidation reactions, while the double bond is susceptible to a variety of addition reactions.

This dual reactivity allows for a range of transformations. For instance, the hydroxyl group facilitates its participation in hydrogen bonding and allows it to function as a nucleophile in chemical reactions. The double bond can undergo hydrogenation to produce the saturated analog, 2,4-dimethyl-3-pentanol, or participate in halogenation and oxidation reactions to introduce new functionalities. This versatility makes it a valuable precursor for creating a variety of fine chemicals and specialized organic compounds.

Role in Natural Product and Bioactive Molecule Construction

The structural features of 2,4-dimethyl-1-penten-3-ol make it a relevant component in the synthesis of various bioactive compounds, particularly in the fields of agrochemicals and pharmaceuticals.

Precursor in Stereoselective Total Synthesis Efforts

The synthesis of stereoisomers in a controlled manner is a central challenge in modern organic chemistry, particularly for producing natural products and pharmaceuticals with high efficacy. e-bookshelf.de Allylic alcohols like 2,4-dimethyl-1-penten-3-ol are fundamental substrates in many stereoselective reactions. The carbon atom bearing the hydroxyl group (C-3) is a stereocenter, meaning the compound can exist as different enantiomers. This inherent chirality makes it a potential precursor for asymmetric synthesis, where the goal is to create a single desired stereoisomer of a complex target molecule.

Reactions such as stereoselective epoxidations or cyclopropanations are often performed on allylic alcohols to install new stereocenters with high precision. unl.pt Although specific examples of 2,4-dimethyl-1-penten-3-ol in the total synthesis of a major natural product are not prominently featured in broad literature, its structural motif is representative of the class of chiral building blocks essential for such advanced synthetic endeavors. researchgate.net

Intermediate in the Synthesis of Agrochemicals and Related Compounds

A significant application of the 2,4-dimethyl-1-penten-3-ol scaffold is in the development of agrochemicals. The core structure is found in several patented fungicides and plant growth regulators. A notable example is the fungicide diniconazole, chemically known as (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol. pssj2.jpebi.ac.uk This molecule incorporates the characteristic penten-3-ol backbone and demonstrates potent fungicidal activity. pssj2.jp

Research and patents have described a class of 1-phenyl-2-azolyl-4,4-dimethyl-1-penten-3-ols that are effective as pesticides. google.com Furthermore, related compounds such as 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-pentene-3-ol have been identified for their utility in regulating plant growth. google.com The structural framework of 2,4-dimethyl-1-penten-3-ol is thus a key element for achieving biological activity in these specialized agricultural chemicals.

Agrochemicals Derived from the 2,4-Dimethyl-1-penten-3-ol Structure

This table highlights examples of agrochemicals that feature the core chemical backbone.

| Compound Name | Application |

| Diniconazole [(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol] | Fungicide pssj2.jpebi.ac.uk |

| 1-Phenyl-2-azolyl-4,4-dimethyl-1-penten-3-ols | Pesticides google.com |

| 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-pentene-3-ol | Plant Growth Regulator google.com |

Contributions to Polymer Chemistry and Material Science Innovations

The direct use of 2,4-dimethyl-1-penten-3-ol as a monomer in polymerization reactions is not extensively documented in scientific literature. However, related compounds are relevant in the field of polymer science. For instance, poly(4-methyl-1-pentene) (PMP) is an industrialized polyolefin with valuable properties like high transparency, a high melting point, and excellent gas permeability. mdpi.com While PMP is synthesized from 4-methyl-1-pentene, not the subject alcohol, this highlights the importance of branched pentene structures in creating advanced materials. mdpi.com

Additionally, a related hydrocarbon, 2,4-dimethyl-1-pentene (B165552), has been identified as a product formed during the pyrolysis of synthetic polymers like polypropylene, indicating that such branched C7 structures are stable fragments in polymer decomposition processes. These connections, though indirect, situate the 2,4-dimethyl-1-pentene framework within the broader context of material science and polymer chemistry.

Advanced Analytical Characterization of 2,4 Dimethyl 1 Penten 3 Ol

Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount for the separation of 2,4-dimethyl-1-penten-3-ol from complex mixtures and for the quantification of its purity. Gas chromatography, in particular, stands out as a primary tool for these purposes.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for assessing the purity of 2,4-dimethyl-1-penten-3-ol and for its analysis within various matrices. The compound's volatility allows for its effective separation from non-volatile impurities and other volatile components in a mixture. The retention time (RT) of a compound is a critical parameter in GC, representing the time it takes for the analyte to pass through the column to the detector.

In a study involving the GC-MS analysis of an ethyl acetate (B1210297) extract of Terminalia arjuna root, 2,4-dimethyl-1-penten-3-ol was identified as one of the bioactive compounds. allsubjectjournal.com The analysis was performed on a GC Clarus 500 Perkin Elmer system using an Elite-1 fused silica (B1680970) capillary column (30 m x 0.25 mm ID x 1 µm df, composed of 100% Dimethyl polysiloxane). allsubjectjournal.com The retention time for 2,4-dimethyl-1-penten-3-ol in this specific analysis was reported to be 5.66 minutes. allsubjectjournal.com The operating conditions for this analysis included an initial oven temperature of 110°C for 2 minutes, followed by an increase of 10°C/min to 200°C, and then an increase to 280°C, with a final hold for 10 minutes. allsubjectjournal.com

The purity of a sample of 2,4-dimethyl-1-penten-3-ol can be determined by the presence of a single, sharp peak in the chromatogram under specific analytical conditions. The appearance of additional peaks would indicate the presence of impurities. While specific retention indices on various stationary phases are not widely published for this compound, they can be experimentally determined to aid in its identification and purity assessment in different GC systems.

Table 1: GC Retention Data for 2,4-Dimethyl-1-penten-3-ol

| Parameter | Value | Analytical Conditions | Source |

| Retention Time | 5.66 min | Column: Elite-1 (30m x 0.25mm, 1µm), Carrier Gas: Helium, Oven Program: 110°C (2min) -> 10°C/min to 200°C -> to 280°C (10min) | allsubjectjournal.com |

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification of 2,4-dimethyl-1-penten-3-ol in a sample. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation.

The electron ionization (EI) mass spectrum of 2,4-dimethyl-1-penten-3-ol is available in the NIST (National Institute of Standards and Technology) database. nist.gov This spectrum is characterized by a molecular ion peak (M+) and a series of fragment ions that are indicative of the compound's structure. The analysis of the fragmentation pattern provides valuable insights into the arrangement of atoms within the molecule.

In the aforementioned study of Terminalia arjuna root extract, GC-MS analysis was instrumental in identifying 2,4-dimethyl-1-penten-3-ol. allsubjectjournal.com The mass spectrum obtained from the sample would have been compared against a spectral library, such as the NIST library, to confirm the compound's identity. The mass spectrometer was operated in electron impact mode at 70 eV, with a scan interval of 0.5 seconds and a mass range of 50 to 950 Da. allsubjectjournal.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the detailed elucidation of the molecular structure of 2,4-dimethyl-1-penten-3-ol. Infrared spectroscopy helps in identifying the functional groups present, while nuclear magnetic resonance spectroscopy provides a detailed map of the carbon and hydrogen framework. Mass spectrometry gives information about the molecular weight and fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For 2,4-dimethyl-1-penten-3-ol, the IR spectrum would exhibit characteristic absorption bands corresponding to the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

While a publicly available, detailed experimental IR spectrum with peak assignments for 2,4-dimethyl-1-penten-3-ol is not readily found, the NIST WebBook indicates the availability of an IR spectrum for this compound. nist.gov Based on the known absorption ranges for its functional groups, the following characteristic peaks are expected:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch (sp²): A sharp absorption band is expected just above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the vinyl group.

C-H Stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, arising from the stretching of the C-H bonds in the methyl and methine groups.

C=C Stretch: An absorption band of variable intensity is expected in the 1640-1680 cm⁻¹ region, which is characteristic of the carbon-carbon double bond stretch in an alkene.

C-O Stretch: A strong absorption band is anticipated in the 1050-1150 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Table 2: Expected Characteristic IR Absorption Bands for 2,4-Dimethyl-1-penten-3-ol

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (sp²) | 3010-3095 | Sharp |

| C-H (sp³) | 2850-2960 | Strong |

| C=C (Alkene) | 1640-1680 | Variable |

| C-O (Secondary Alcohol) | 1050-1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms in 2,4-dimethyl-1-penten-3-ol.

While experimentally determined and published NMR data for 2,4-dimethyl-1-penten-3-ol is scarce, predicted spectra can provide valuable insights into the expected chemical shifts and splitting patterns.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The vinyl protons (=CH₂) would appear in the downfield region (typically 4.5-5.5 ppm). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would also be in a relatively downfield position. The protons of the methyl groups and the methine proton of the isopropyl group would appear in the upfield region. The hydroxyl proton (-OH) signal can appear over a wide range and is often broad.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The carbons of the double bond (C=C) will appear in the downfield region (typically 100-150 ppm). The carbon attached to the hydroxyl group (-C-OH) will also be in this region (typically 60-90 ppm). The sp³ hybridized carbons of the methyl and methine groups will appear in the upfield region (typically 10-50 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4-Dimethyl-1-penten-3-ol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ | ~4.8 - 5.2 | ~110 - 115 |

| =C(CH₃)- | - | ~140 - 145 |

| -CH(OH)- | ~3.8 - 4.2 | ~75 - 80 |

| -CH(CH₃)₂ | ~1.8 - 2.2 | ~30 - 35 |

| -CH ₃ (on C=C) | ~1.7 - 1.9 | ~15 - 20 |

| -CH(CH ₃)₂ | ~0.9 - 1.1 | ~18 - 23 (diastereotopic) |

| -OH | Variable | - |

Note: These are predicted values and may differ from experimental results. The splitting patterns (multiplicity) in the ¹H NMR spectrum would provide further structural information based on the number of neighboring protons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides two crucial pieces of information for the characterization of 2,4-dimethyl-1-penten-3-ol: its molecular mass and its fragmentation pattern upon ionization. The molecular weight of 2,4-dimethyl-1-penten-3-ol is 114.19 g/mol . nist.gov

The electron ionization (EI) mass spectrum of 2,4-dimethyl-1-penten-3-ol, as provided by the NIST database, shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 114. nist.gov The fragmentation of the molecular ion leads to a series of characteristic daughter ions. The most abundant fragment ions provide clues about the stability of the resulting carbocations and neutral losses.

Key fragmentation pathways for allylic alcohols often involve cleavage of the C-C bond alpha to the hydroxyl group and loss of water. For 2,4-dimethyl-1-penten-3-ol, significant fragmentation is expected to occur, leading to the formation of stable carbocations. The base peak in the mass spectrum, which is the most intense peak, corresponds to the most stable fragment ion formed.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of 2,4-Dimethyl-1-penten-3-ol

| m/z | Relative Intensity | Possible Fragment Structure/Loss |

| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 71 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 57 | Moderate | [C₄H₉]⁺ |

| 43 | Very High (Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |

Data sourced from the NIST WebBook. nist.gov

The fragmentation pattern, with a prominent base peak at m/z 43, strongly suggests the presence of an isopropyl group, which readily forms a stable secondary carbocation. The peak at m/z 71 likely results from the cleavage of the bond between the carbon bearing the hydroxyl group and the isopropyl group. This detailed fragmentation analysis, combined with the molecular ion information, provides robust confirmation of the structure of 2,4-dimethyl-1-penten-3-ol.

Advanced Derivatization Strategies for Analytical Enhancement

The analytical characterization of 2,4-dimethyl-1-penten-3-ol, a sterically hindered tertiary allylic alcohol, often necessitates derivatization prior to analysis, particularly for gas chromatography (GC). sigmaaldrich.comlibretexts.org Derivatization is a chemical modification process that converts the analyte into a derivative with more favorable properties for separation and detection. researchgate.net For alcohols, this typically involves targeting the active hydrogen of the polar hydroxyl (-OH) group to create a less polar, more volatile, and more thermally stable compound. obrnutafaza.hrregistech.com These modifications are crucial for overcoming analytical challenges such as poor peak shape, low volatility, and thermal instability, which are common for compounds containing active hydrogen groups. libretexts.orgacs.org The primary strategies employed for the analytical enhancement of alcohols like 2,4-dimethyl-1-penten-3-ol are silylation and acylation. libretexts.org

Silylation

Silylation is the most prevalent derivatization technique for GC analysis, involving the replacement of an active hydrogen atom with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a t-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hrregistech.com This process reduces the polarity and intermolecular hydrogen bonding of the alcohol, thereby increasing its volatility and thermal stability. registech.comchemcoplus.co.jp

The reactivity for silylation is influenced by the degree of steric hindrance around the functional group, following the general order: primary alcohol > secondary alcohol > tertiary alcohol. sigmaaldrich.com Consequently, the sterically hindered tertiary hydroxyl group in 2,4-dimethyl-1-penten-3-ol requires potent silylating reagents, often in combination with a catalyst, to achieve complete derivatization. sigmaaldrich.comchemcoplus.co.jp

Trimethylsilylation (TMS)

Standard reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful trimethylsilyl donors. chemcoplus.co.jp However, for difficult-to-silylate compounds such as hindered alcohols, the reaction can be slow or incomplete. sigmaaldrich.com To drive the reaction to completion, a catalyst such as trimethylchlorosilane (TMCS) is frequently added to the silylating reagent. sigmaaldrich.comregistech.com The addition of 1% TMCS to BSTFA significantly enhances the reactivity, making it suitable for derivatizing sterically hindered hydroxyls. registech.comchemcoplus.co.jp Another strong silylating agent for particularly hindered hydroxyls is trimethylsilylimidazole (TMSI), which selectively reacts with alcohols and phenols. obrnutafaza.hr

t-Butyldimethylsilylation (t-BDMS)

For applications requiring enhanced stability, particularly in GC-Mass Spectrometry (GC-MS), t-butyldimethylsilyl derivatives are preferred. These derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts. obrnutafaza.hrregistech.com The reagent of choice for this purpose is N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). obrnutafaza.hr The resulting t-BDMS derivatives are not only robust but also produce easily interpretable mass spectra, characterized by a prominent [M-57] fragment corresponding to the loss of the t-butyl group, which aids in structural elucidation.

Table 1: Comparison of Silylation Reagents for Hindered Alcohols

| Reagent Acronym | Full Chemical Name | Derivative Formed | Key Characteristics & Applications |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | TMS | A strong TMS donor; often used with a catalyst for hindered groups. sigmaaldrich.comchemcoplus.co.jp |

| TMCS | Trimethylchlorosilane | TMS | Primarily used as a catalyst to increase the reactivity of other silylating reagents for hindered sites. obrnutafaza.hrphenomenex.com |

| BSTFA + 1% TMCS | Mixture of BSTFA and TMCS | TMS | Catalyzed formulation recommended for difficult-to-silylate compounds, including secondary and tertiary alcohols. registech.comchemcoplus.co.jp |

| TMSI | Trimethylsilylimidazole | TMS | A potent and selective donor that reacts efficiently with hindered hydroxyl groups. obrnutafaza.hr |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | t-BDMS | Forms highly stable t-BDMS derivatives ideal for GC-MS analysis; derivatives are 10,000x more stable to hydrolysis than TMS ethers. obrnutafaza.hrregistech.com |

Acylation

Acylation is an alternative derivatization strategy that converts the hydroxyl group of 2,4-dimethyl-1-penten-3-ol into an ester. This transformation also serves to reduce polarity, improve volatility, and enhance thermal stability. researchgate.net The process typically involves reacting the alcohol with an acid anhydride (B1165640) or an acyl chloride in the presence of a catalyst. thieme-connect.de

Commonly used reagents include acetic anhydride, which forms an acetate ester. thieme-connect.de The reaction can be effectively catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), which provides a significant rate enhancement compared to uncatalyzed reactions. thieme-connect.de For specialized applications requiring high sensitivity, particularly with an electron capture detector (ECD), fluorinated acylating agents are employed. Reagents such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride introduce halogenated groups into the derivative, dramatically increasing the ECD response.

Table 2: Acylation Reagents and Their Analytical Advantages

| Reagent | Derivative Formed | Catalyst (Example) | Analytical Enhancement |

| Acetic Anhydride | Acetate Ester | 4-(Dimethylamino)pyridine (DMAP) | Increases volatility and thermal stability for improved GC peak shape and resolution. researchgate.netthieme-connect.de |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Pyridine | Produces a highly volatile derivative suitable for GC analysis of trace materials. sigmaaldrich.com |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Ester | Pyridine | Introduces a polyfluorinated group, enabling highly sensitive detection via Electron Capture Detector (ECD). |

Environmental Dynamics and Degradation Pathways of 2,4 Dimethyl 1 Penten 3 Ol

Atmospheric Chemical Transformations

Once released into the troposphere, 2,4-dimethyl-1-penten-3-ol is subject to chemical transformation, primarily driven by reactions with key atmospheric oxidants. The presence of both a hydroxyl functional group and a carbon-carbon double bond makes it a reactive molecule, with its atmospheric lifetime being determined by the kinetics of these degradation reactions.

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), while chlorine atoms (Cl) can be significant oxidants in marine and coastal areas. The degradation of unsaturated alcohols is typically initiated by the addition of the oxidant to the C=C double bond or by the abstraction of a hydrogen atom from various sites on the molecule. researchgate.netcopernicus.org

For unsaturated alcohols, the reaction with OH radicals is a major degradation process. nih.gov Studies on analogous compounds, such as 1-penten-3-ol (B1202030) and various methyl-butenols, show that the addition of OH to the double bond is a dominant pathway. researchgate.netresearchgate.netconicet.gov.ar This addition forms a chemically activated hydroxyalkyl radical, which can then react with molecular oxygen (O₂) to form peroxy radicals, leading to a cascade of reactions that produce smaller, oxygenated products. Hydrogen abstraction from the C-H bonds or the O-H group is also possible. The branching and substitution pattern around the double bond and hydroxyl group in 2,4-dimethyl-1-penten-3-ol will influence the specific rates and pathways of these reactions.

Reactions with chlorine atoms are generally faster than with OH radicals. Experimental studies on 1-penten-3-ol show that the reaction with Cl atoms is rapid, with the primary mechanism being the addition of Cl to the double bond. researchgate.net This suggests that in environments with elevated Cl atom concentrations, this reaction could be a significant sink for 2,4-dimethyl-1-penten-3-ol.

Ozone (O₃) also reacts with compounds containing C=C double bonds, in a process known as ozonolysis. While generally slower than reactions with OH radicals for many alkenes, ozonolysis can be a significant removal pathway, especially at night or in polluted areas with high ozone concentrations. researchgate.netmdpi.com The reaction proceeds via the formation of a primary ozonide, which decomposes to form a carbonyl compound and a Criegee intermediate. researchgate.nettandfonline.com

Kinetic studies on structurally related unsaturated alcohols provide insight into the likely atmospheric lifetime of 2,4-dimethyl-1-penten-3-ol. The rate coefficients for reactions with OH radicals, Cl atoms, and O₃ determine how quickly the compound is removed from the atmosphere.

While no specific rate coefficients have been reported for 2,4-dimethyl-1-penten-3-ol, data for similar C5 and C6 unsaturated alcohols indicate rapid degradation. The position of the double bond, the degree of alkyl substitution, and the location of the hydroxyl group all influence reactivity. nih.govconicet.gov.ar For instance, increased alkyl substitution at the double bond generally increases the rate of reaction with OH radicals and ozone. researchgate.net

The table below presents experimental rate coefficients for the gas-phase reactions of several analogous unsaturated alcohols with major atmospheric oxidants. These values can be used to estimate the atmospheric lifetime of 2,4-dimethyl-1-penten-3-ol.

Table 1: Gas-Phase Reaction Rate Coefficients for Unsaturated Alcohols with Atmospheric Oxidants at ~298 K

| Compound | k(OH) (cm³ molecule⁻¹ s⁻¹) | k(Cl) (cm³ molecule⁻¹ s⁻¹) | k(O₃) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 1-Penten-3-ol | 3.7 x 10⁻¹¹ | 2.35 x 10⁻¹⁰ | 0.164 | researchgate.netresearchgate.netconicet.gov.ar |

| (Z)-2-Penten-1-ol | 6.4 x 10⁻¹¹ | 3.00 x 10⁻¹⁰ | 1.15 | researchgate.netresearchgate.net |

| 2-Methyl-3-buten-2-ol | 6.32 x 10⁻¹¹ | - | - | nih.gov |

| 3-Methyl-2-buten-1-ol | 1.46 x 10⁻¹⁰ | - | - | nih.gov |

| 3-Methyl-1-penten-3-ol | - | - | - | thegoodscentscompany.com |

The degradation mechanism of 1-penten-3-ol with Cl atoms has been shown to yield products such as chloroacetaldehyde, propionaldehyde, and acetaldehyde. researchgate.net Ozonolysis of 1-penten-3-ol produces formaldehyde (B43269) and 2-oxobutanal as major products. researchgate.net By analogy, the atmospheric oxidation of 2,4-dimethyl-1-penten-3-ol is expected to produce a mixture of smaller carbonyls (like acetone (B3395972) and isobutyraldehyde) and functionalized compounds resulting from the fragmentation of the carbon backbone.

Thermal Degradation and Pyrolytic Mechanisms

Thermal degradation, or pyrolysis, involves the decomposition of a compound at elevated temperatures in the absence of oxygen. For an unsaturated alcohol like 2,4-dimethyl-1-penten-3-ol, these conditions can lead to complex reactions including dehydration, isomerization, and fragmentation. Such processes are relevant in industrial settings, combustion, and biomass burning. researchgate.netcopernicus.org

Studies on the pyrolysis of other branched unsaturated alcohols, such as 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol), reveal that the reaction pathways are highly dependent on the molecular structure. researchgate.net Isoprenol decomposition is dominated by a unimolecular reaction to form formaldehyde and isobutene, whereas prenol degradation is driven by radical chemistry, initiated by hydrogen abstractions that form resonantly stabilized radicals. researchgate.netosti.gov Given its structure as a tertiary allylic alcohol, the thermal degradation of 2,4-dimethyl-1-penten-3-ol would likely proceed through pathways involving the stable radicals that can be formed.

Ester pyrolysis is a classic example of a syn-elimination reaction occurring through a six-membered transition state, and similar intramolecular eliminations (Chugaev elimination) can occur from related xanthate esters to form olefins. wikipedia.org Allylic alcohols can also undergo thermal rearrangements. While direct pyrolytic data for 2,4-dimethyl-1-penten-3-ol is unavailable, analysis of algae biomass subjected to thermogravimetric analysis (TGA) identified a related compound, 1-Penten-3-ol, 4,4-dimethyl-, as a thermal decomposition product. phcogres.com Furthermore, the pyrolysis of polypropylene, a common plastic, produces a complex mixture of hydrocarbons, including structurally similar alkenes like 2-methyl-1-pentene (B165372) and 2,4-dimethyl-1-heptene, which are formed via free radical mechanisms. researchgate.net

Biogeochemical Cycling and Biotransformation Studies

Biotransformation by microorganisms is a critical pathway for the degradation of organic compounds in soil and water. Enzymes such as dehydrogenases, monooxygenases, and reductases play a key role in breaking down alcohols and alkenes.

While there are no specific studies on the biotransformation of 2,4-dimethyl-1-penten-3-ol, research on analogous compounds provides strong indications of its likely fate. Unsaturated alcohols can be metabolized by a variety of microorganisms. For example, baker's yeast (Saccharomyces cerevisiae) is capable of reducing the carbon-carbon double bond in α,β-unsaturated alcohols. perfumerflavorist.com In many organisms, including mammals, cytochrome P450 enzymes are known to oxidize allylic alcohols to their corresponding α,β-unsaturated ketones. acs.org Conversely, these enzymes can also catalyze the reduction of α,β-unsaturated aldehydes to alcohols. acs.org

Certain bacteria are known to degrade compounds with tertiary alcohol structures. thegoodscentscompany.com The metabolism of branched-chain alcohols and aldehydes can proceed via oxidation to a carboxylic acid, followed by entry into the β-oxidation pathway. inchem.org

Notably, structurally similar compounds are known to be produced biologically. 1-Penten-3-ol is a volatile compound identified during the spoilage of fish by Pseudomonas species and is also a "green leaf volatile" (GLV) emitted by plants, particularly after wounding or stress such as freezing. mdpi.comresearchgate.net Abiotic stress in mango branches has been shown to induce emissions of various C5 green leaf volatiles, including pentenols. oup.com The production of 1-penten-3-ol has also been noted in fungal fermentations. unibo.it This biological production suggests that enzymatic pathways exist for both the synthesis and, by extension, the degradation of this class of compounds in the environment.

Q & A

Q. What are the optimal catalytic systems for synthesizing 2,4-dimethyl-1-penten-3-ol, and how do reaction conditions influence selectivity?

Methodological Answer: Synthesis typically involves hydrogenation of acetylenic precursors or allylic rearrangements. For example:

- Lindlar Catalyst (Pd/CaCO₃ with quinoline): Selectively hydrogenates triple bonds to cis-alkenes but may lead to over-reduction if reaction times are prolonged .

- Ligand-Modified Pd Nanoparticles in Continuous-Flow Systems: Enhances selectivity for partial hydrogenation, reducing byproduct formation (e.g., fully saturated alcohols). Optimal conditions include 40–60°C and H₂ pressures of 1–2 bar .

Q. How can researchers confirm the structural identity of 2,4-dimethyl-1-penten-3-ol?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- GC-MS: Retention index and fragmentation patterns (e.g., m/z 100.16 molecular ion peak) align with CAS 763-89-3 .

- ¹H/¹³C NMR: Key signals include δ 1.6–1.8 ppm (methyl groups) and δ 4.1–4.3 ppm (allylic alcohol proton) .

- IUPAC Nomenclature Validation: Cross-reference with PubChem (CID 120350) and ChemSpider (ID 120350) for canonical SMILES (CC(C=C(C)C)O) .

Advanced Research Questions

Q. How do reaction mechanisms differ when 2,4-dimethyl-1-penten-3-ol undergoes ionization in superacidic media?

Methodological Answer: In superacids (e.g., HF/SbF₅), the alcohol ionizes to form allyl carbocation intermediates. Studies show:

- Cation Stability: The carbocation undergoes 1,2-hydride shifts, yielding a 1:1 mixture of isomeric cations (e.g., 12 and 13 in eq 4). This is confirmed via low-temperature ¹H NMR trapping experiments .

- Computational Validation: Density Functional Theory (DFT) calculations predict stabilization energies for carbocation isomers, aligning with experimental observations .

Data Contradiction Note:

Earlier studies using static batch reactors reported lower carbocation stability compared to flow systems, highlighting the need to control protonation kinetics .

Q. What analytical strategies resolve contradictions in reported stereochemical outcomes of ruthenium-catalyzed rearrangements involving 2,4-dimethyl-1-penten-3-ol?

Methodological Answer: Discrepancies arise from ligand effects and solvent polarity:

- Ligand Screening: Bulky ligands (e.g., tricyclohexylphosphine) favor trans-migration pathways, while smaller ligands (e.g., PMe₃) promote cis products. Monitor via chiral GC or polarimetry .

- Solvent Polarity: Non-polar solvents (hexane) stabilize carbene intermediates, altering stereoselectivity. Contrast with polar solvents (THF), which accelerate proton transfer steps .

Case Study:

A 2014 study reported 85% cis selectivity in THF vs. 60% trans in hexane, resolved by replicating conditions with deuterated analogs to track proton migration .

Q. How can computational modeling predict the reactivity of 2,4-dimethyl-1-penten-3-ol in novel catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between the alcohol and catalyst surfaces (e.g., Pd nanoparticles) to predict adsorption geometries and activation barriers .

- Reaction Pathway Mapping: Use Gaussian or ORCA software to calculate transition states for hydrogenation or rearrangement steps, validated against experimental kinetic data .

Validation Criteria:

- Match computed IR spectra (C=O/C=C stretches) with experimental FTIR.

- Compare predicted enantiomeric excess (ee) with chiral HPLC results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.